N-Fmoc-2'3'4'6'-tetra-O-acetyl T Epitope, Threonyl Allyl Ester
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Overview
Description
N-Fmoc-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester is a compound with significant importance in the biomedical sector. It is primarily used in the synthesis and exploration of peptides, particularly focusing on the investigation and modification of T-cell epitopes with specific attention to the threonine amino acid residue .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester involves multiple steps. The process typically starts with the protection of the threonine amino acid residue, followed by the introduction of the Fmoc group (9-fluorenylmethyloxycarbonyl) to protect the amino group. The acetylation of the hydroxyl groups on the sugar moiety is then carried out using acetic anhydride in the presence of a base. The final step involves the esterification of the threonine residue with allyl alcohol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and acetyl groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
N-Fmoc-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex peptides and glycopeptides.
Biology: Facilitates the study of T-cell epitopes and their role in immune responses.
Medicine: Investigated for its potential in developing vaccines and therapeutic agents for autoimmune disorders and cancers.
Industry: Utilized in the production of specialized biochemical reagents and tools for proteomics research
Mechanism of Action
The mechanism of action of N-Fmoc-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester involves its interaction with T-cell receptors. The compound modifies the T-cell epitopes, enhancing their recognition by the immune system. This interaction is crucial for studying immune responses and developing targeted therapies. The molecular targets include specific amino acid residues on the T-cell receptors, and the pathways involved are related to immune signaling and activation .
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Methyl Ester
- N-Fmoc-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Ethyl Ester
Uniqueness
N-Fmoc-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester is unique due to its specific esterification with allyl alcohol, which provides distinct chemical properties and reactivity compared to its methyl and ethyl counterparts. This uniqueness makes it particularly valuable in certain biochemical and immunological studies .
Properties
Molecular Formula |
C44H54N2O19 |
---|---|
Molecular Weight |
914.9 g/mol |
IUPAC Name |
prop-2-enyl (2S,3R)-3-[(2S,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C44H54N2O19/c1-8-17-56-41(54)34(46-44(55)58-19-31-29-15-11-9-13-27(29)28-14-10-12-16-30(28)31)21(2)59-42-35(45-22(3)48)38(36(53)32(18-47)63-42)65-43-40(62-26(7)52)39(61-25(6)51)37(60-24(5)50)33(64-43)20-57-23(4)49/h8-16,21,31-40,42-43,47,53H,1,17-20H2,2-7H3,(H,45,48)(H,46,55)/t21-,32?,33?,34+,35?,36+,37+,38?,39?,40?,42+,43+/m1/s1 |
InChI Key |
NBQDYBIWAKPLIA-LBQGRAEASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4C(C([C@H](C(O4)CO)O)O[C@H]5C(C([C@H](C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Canonical SMILES |
CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
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